molecular formula C15H18FN3O B2924340 N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide CAS No. 1252532-94-7

N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide

Cat. No.: B2924340
CAS No.: 1252532-94-7
M. Wt: 275.327
InChI Key: MVZQXZNLAUJDNY-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide is a synthetic acetamide derivative characterized by a cyanocyclopentyl group attached to the acetamide nitrogen and a methyl(2-fluorophenyl)amino substituent at the α-carbon. Its molecular formula is C₁₆H₁₉FN₃O, with a molecular weight of 288.34 g/mol. The compound’s structure combines a cyclopentane ring functionalized with a nitrile group and a fluorinated aromatic moiety, which may confer unique physicochemical and biological properties, such as enhanced metabolic stability or receptor-binding affinity .

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(2-fluoro-N-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O/c1-19(13-7-3-2-6-12(13)16)10-14(20)18-15(11-17)8-4-5-9-15/h2-3,6-7H,4-5,8-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZQXZNLAUJDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1(CCCC1)C#N)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H18FN3O, with a molecular weight of approximately 275.33 g/mol. Its structure includes a cyclopentyl ring with a cyano group and an acetamide moiety, along with a fluorophenyl substituent, which may influence its interaction with biological targets.

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit several biological activities:

  • Enzyme Inhibition : Similar compounds have been investigated as inhibitors of monoamine oxidase (MAO), which plays a crucial role in neurotransmitter regulation in the brain. The potential for MAO inhibition could position this compound as a candidate for treating mood disorders.
  • Anticancer Properties : The compound's structure suggests it may interact with cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. Inhibition of CDKs has been linked to sensitizing cancer cells to treatment, indicating possible anticancer applications .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential interactions include:

  • Receptor Binding : The presence of the fluorophenyl group may enhance binding affinity to various receptors, potentially influencing pharmacodynamics.
  • Pathway Modulation : By inhibiting specific enzymes or receptors, this compound may alter signaling pathways involved in cellular proliferation and apoptosis.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(1-cyano-2-methylcyclobutyl)-2-[(4-fluorophenyl)(methyl)amino]acetamideCyano group, cyclobutyl ringPotential MAO inhibitionSmaller ring structure
N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)(methyl)amino]acetamideCyano group, cyclohexaneAntidepressant propertiesLarger cycloalkane
N-(1-cyanopiperidin-4-yl)-2-[(5-fluorophenyl)(methyl)amino]acetamideCyano group, piperidineAnticancer activityPiperidine ring enhances solubility

This table illustrates how variations in ring size and substituent groups can significantly influence biological activity and therapeutic applications.

Case Studies and Research Findings

Recent studies have employed various methodologies to assess the biological activity of this compound:

  • Zebrafish Models : Using zebrafish for chemical screening has proven effective in evaluating the compound's effects on developmental and behavioral phenotypes. This approach allows researchers to observe real-time interactions within a living organism .
  • Cell Line Studies : In vitro studies on cancer cell lines have shown promising results regarding the compound's ability to inhibit cell growth and induce apoptosis, suggesting its potential as an anticancer agent.
  • Structure-Activity Relationship (SAR) : Ongoing SAR studies aim to optimize the compound's efficacy by modifying its chemical structure to enhance biological activity while minimizing toxicity .

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

Cyanocyclopentyl vs. Sulfonylmethyl Groups
  • N-(1-Cyanocyclopentyl) Group (Target Compound): The cyanocyclopentyl group introduces steric bulk and polarity due to the nitrile functionality. This may enhance binding specificity in hydrophobic pockets while maintaining moderate solubility.
  • Sulfonylmethyl Groups (e.g., N-((phenylsulfonyl)methyl)-2-(methyl(phenyl)amino)acetamide): Sulfonyl groups are strongly electron-withdrawing, increasing polarity and reducing lipophilicity (logP). These compounds exhibit higher melting points (e.g., 115–135°C) due to hydrogen-bonding interactions, as seen in . In contrast, the target compound’s cyanocyclopentyl group likely reduces crystallinity, favoring a lower melting point .
Cyanocyclopentyl vs. Benzyl/Cyclohexyl Groups
  • The target compound’s cyanocyclopentyl group balances hydrophobicity and polarity, which may improve bioavailability compared to purely aromatic substituents .

Fluorophenyl vs. Other Aromatic Substituents

2-Fluorophenyl vs. 4-Trifluoromethoxyphenyl
  • Fluorine’s electronegativity may also lower the pKa of adjacent protons, affecting solubility.
  • 4-Trifluoromethoxyphenyl Analog (N-(1-cyanocyclopentyl)-2-[methyl({4-(trifluoromethoxy)phenyl}carbamoyl)methyl]aminoacetamide): The trifluoromethoxy group is bulkier and more lipophilic, which could enhance membrane permeability but reduce aqueous solubility. This substituent’s strong electron-withdrawing nature may also alter electronic distribution in the aromatic ring .
2-Fluorophenyl vs. Naphthyl/Chlorophenyl Groups
  • The target compound’s smaller 2-fluorophenyl group may offer better pharmacokinetic profiles .
  • Fluorine’s higher electronegativity may provide stronger dipole interactions without significant steric penalties .

Structural Analogues with Modified Backbones

  • Thiazole and Thiophene Derivatives (e.g., N-(3-acetyl-2-thienyl)-2-bromoacetamide) : Heterocyclic backbones like thiophene or thiazole introduce rigid planar structures, which can enhance binding to flat enzymatic pockets. The target compound’s flexible cyclopentyl and acetamide backbone may allow conformational adaptability, favoring interactions with dynamic binding sites .
  • Peptide-like Derivatives (e.g., DFL20656): Compounds such as DFL20656 incorporate peptidic linkages (e.g., tetrahydrofuran-2-ylmethyl groups), mimicking natural ligands. The target compound’s non-peptidic structure may confer protease resistance and oral bioavailability advantages .

Physicochemical Properties

  • Lipophilicity: The cyanocyclopentyl group (logP ~1.5–2.0) balances the fluorophenyl group’s hydrophobicity (logP ~2.5–3.0), yielding a moderate overall logP (~2.8), favorable for blood-brain barrier penetration .
  • Solubility : The nitrile and acetamide groups enhance aqueous solubility compared to purely aromatic analogs (e.g., naphthyl derivatives), which often require formulation aids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.